4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYYPICCBHBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The target compound’s structure comprises three critical components:
- Piperidine core : A six-membered nitrogen heterocycle functionalized at the 1- and 4-positions.
- 1,2,4-Oxadiazole ring : A five-membered heterocycle substituted with a 2-fluorophenyl group at the 3-position.
- Thiophene-2-sulfonyl group : A sulfonamide moiety linked to the piperidine’s nitrogen.
Synthetic routes prioritize modular assembly, beginning with oxadiazole formation on the piperidine followed by sulfonylation. Alternative pathways involving pre-sulfonylated intermediates are also explored.
Stepwise Preparation Methods
Protection of Piperidine Amine
The synthesis begins with protecting the primary amine of piperidine-4-carbonitrile to prevent undesired side reactions during subsequent steps.
Procedure :
- Reagents : Boc anhydride (di-tert-butyl dicarbonate), 4-dimethylaminopyridine (DMAP), triethylamine (TEA).
- Conditions : Stirring in dichloromethane (DCM) at 0°C to room temperature for 12 hours.
- Outcome : Boc-protected piperidine-4-carbonitrile (yield: 85–90%).
Rationale : Boc protection ensures selective functionalization at the 4-position while preserving the amine for later sulfonylation.
Formation of Amidoxime Intermediate
The nitrile group is converted to an amidoxime, a precursor for 1,2,4-oxadiazole synthesis.
Procedure :
- Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃).
- Conditions : Reflux in ethanol/water (3:1) at 80°C for 6 hours.
- Outcome : Piperidine-4-carboximidamide (amidoxime) (yield: 75–80%).
Mechanistic Insight : Nucleophilic addition of hydroxylamine to the nitrile forms the amidoxime, which is stabilized by hydrogen bonding.
Acylation and Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes acylation followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
Method A: TBTU-Mediated Acylation
- Reagents : 2-Fluorobenzoyl chloride, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIPEA.
- Conditions : DMF solvent, room temperature, 4 hours. Cyclization via heating at 80°C for 2 hours.
- Outcome : Boc-protected 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (yield: 65%).
Method B: TBAF-Induced Cyclodehydration
- Reagents : Tetrabutylammonium fluoride (TBAF).
- Conditions : Room temperature, 1 hour.
- Outcome : Improved yield (78%) under milder conditions.
Table 1: Comparison of Cyclization Methods
| Method | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| A | TBTU | 80°C | 2h | 65% |
| B | TBAF | RT | 1h | 78% |
Key Insight : TBAF facilitates room-temperature cyclization by promoting intramolecular dehydration, reducing thermal degradation.
Deprotection of Boc Group
The Boc group is removed to regenerate the primary amine for sulfonylation.
Procedure :
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The primary amine reacts with thiophene-2-sulfonyl chloride to form the sulfonamide.
Procedure :
- Reagents : Thiophene-2-sulfonyl chloride, pyridine.
- Conditions : DCM solvent, 0°C to room temperature, 12 hours.
- Outcome : 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (yield: 70%).
Side Note : Excess sulfonyl chloride and pyridine ensure complete conversion, while quenching with ice water minimizes hydrolysis.
Optimization of Reaction Conditions
Oxadiazole Cyclization
Cyclization efficiency depends on the electron-withdrawing nature of the acyl group and the base used. TBAF’s fluoride ion acts as a base, accelerating dehydration without requiring heat.
Sulfonylation Regioselectivity
Sulfonylation at the piperidine’s 1-position is favored due to steric accessibility, confirmed by NMR analysis in analogous compounds.
Table 2: Analytical Data for Key Intermediates
| Compound | Characterization (NMR) | Purity (HPLC) |
|---|---|---|
| Amidoxime | δ 7.8 (s, 2H, NH₂), 4.2 (m, 1H, piperidine) | 98% |
| Oxadiazole | δ 8.1 (d, 2H, Ar-F), 3.6 (m, 4H, piperidine) | 97% |
| Final Product | δ 7.9 (s, 1H, thiophene), 3.8 (m, 4H, piperidine) | 95% |
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting tyrosine kinases and other critical enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous compounds derived from the provided evidence, emphasizing molecular features, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Analysis
Compound A : 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine
- Molecular Formula : C₂₁H₂₀FN₃O₅S
- Molar Mass : 445.46 g/mol
- Key Differences: The oxadiazole substituent is a 1,3-benzodioxol-5-yl group instead of 2-fluorophenyl. The sulfonyl group is derived from 5-fluoro-2-methylphenyl, introducing steric bulk (methyl) and fluorine at a meta position. The methyl group in the sulfonyl substituent could reduce solubility compared to the thiophene sulfonyl group in the target compound.
Compound B : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine
- Molecular Formula : C₂₁H₂₃N₃O₃S
- Molar Mass : 397.49 g/mol
- The sulfonyl group is attached via an ethyl linker (2-(phenylsulfonyl)ethyl), differing from the direct thiophene sulfonyl substitution in the target compound. Impact: The ethyl linker increases flexibility, which might reduce binding affinity in rigid enzymatic pockets.
Compound C : 2-[(4-Fluorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
- Molecular Formula: Not explicitly stated, but estimated as C₁₈H₁₅FN₄OS₂.
- Key Differences: Contains a sulfanyl (S–) group instead of a sulfonyl (SO₂–) group. The oxadiazole is substituted with a thienyl-pyrrole group, differing from the fluorophenyl-piperidine scaffold. Impact: The sulfanyl group is more prone to oxidation than sulfonyl, which may affect metabolic stability.
Physicochemical Properties and Electronic Effects
- Electronic Effects :
- The 2-fluorophenyl group in the target compound provides ortho-fluorine-induced electron withdrawal, which may enhance binding to aromatic residues in target proteins. In contrast, Compound A’s benzodioxol group offers electron-rich aromaticity .
- The thiophene sulfonyl group in the target compound introduces sulfur-mediated hydrogen bonding and polar interactions, whereas Compound B’s phenylsulfonyl group lacks heteroatom diversity .
Metabolic and Solubility Considerations
- Thiophene vs. Benzene Sulfonyl : The thiophene ring (aromatic heterocycle) in the target compound may improve solubility in polar solvents compared to purely phenyl-based sulfonyl groups .
- Fluorine Placement: Fluorine at the 2-position (target) vs. 5-position (Compound A) alters steric and electronic interactions.
Biological Activity
The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.39 g/mol. The structure features a piperidine ring substituted with a thiophene sulfonyl group and an oxadiazole moiety linked to a fluorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, research demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted on a series of oxadiazole derivatives revealed that the presence of a fluorine atom in the phenyl ring enhances the anticancer activity by increasing lipophilicity and improving membrane permeability. The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Compounds with similar structural features have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its utility in treating inflammatory conditions.
Mechanism of Action:
The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in mediating inflammation .
The biological activity of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can be attributed to several factors:
- Hydrophobic Interactions: The fluorophenyl group enhances hydrophobic interactions with target proteins.
- Hydrogen Bonding: The oxadiazole moiety can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Stacking: The aromatic rings facilitate π-π stacking interactions that may stabilize binding to target molecules.
Summary of Findings
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High (IC50 < 10 µM) | Induction of apoptosis |
| Antimicrobial | Moderate | Disruption of cell wall synthesis |
| Anti-inflammatory | Significant | Inhibition of COX enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiophene-2-sulfonyl chloride with piperidine derivatives and subsequent coupling with a 2-fluorophenyl-substituted 1,2,4-oxadiazole precursor. Microwave-assisted synthesis () can reduce reaction times compared to traditional thermal methods. Solvent selection (e.g., DMF or THF) significantly impacts yield and purity. Factorial design experiments ( ) can optimize parameters like temperature, catalyst loading, and stoichiometry. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the piperidine, oxadiazole, and thiophene sulfonyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. HPLC with UV detection () ensures purity, while X-ray crystallography provides definitive structural confirmation if crystals are obtainable. FT-IR can verify functional groups like sulfonyl and oxadiazole rings.
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors linked to diseases such as cancer (e.g., kinase inhibition assays) or microbial infections (e.g., bacterial/fungal MIC assays). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. For CNS activity, consider receptor binding studies (e.g., serotonin or dopamine receptors). Always include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reliability ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the oxadiazole (e.g., replacing 2-fluorophenyl with other aryl groups) and piperidine rings (e.g., varying sulfonyl groups). Use molecular docking () to predict interactions with target proteins (e.g., COX-2 or EGFR). Synthesize analogs via parallel synthesis and evaluate them in dose-response assays. Apply QSAR models to correlate structural features with activity data ().
Q. How should conflicting data about its biological activity across studies be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to eliminate variability. Perform meta-analysis of existing data to identify trends (). Validate target engagement using techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Consider off-target effects via proteome-wide profiling ().
Q. What methodologies are recommended for studying its pharmacokinetic properties?
- Methodological Answer : Conduct in vitro ADME assays:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome stability tests (e.g., human/rat CYP450 isoforms).
- Excretion : Renal clearance using HPLC-MS/MS ().
For in vivo studies, use LC-MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models. Apply compartmental modeling to predict human PK parameters ().
Q. How can molecular dynamics (MD) simulations elucidate its interaction with biological targets?
- Methodological Answer : Dock the compound into target protein structures (PDB) using AutoDock Vina or Schrödinger Suite. Run MD simulations (e.g., GROMACS) for >100 ns to analyze binding stability, hydrogen bonding, and hydrophobic interactions. Calculate binding free energy with MM-PBSA/GBSA. Validate predictions with mutagenesis studies (e.g., alanine scanning) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
